molecular formula C4H3Br2N3O2 B1375573 (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1148046-92-7

(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B1375573
CAS No.: 1148046-92-7
M. Wt: 284.89 g/mol
InChI Key: UGJFLUMFFUGHIS-UHFFFAOYSA-N
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Description

(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C₄H₃Br₂N₃O₂. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.

Scientific Research Applications

(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the 3 and 5 positions of the triazole ring .

Industrial Production Methods

Industrial production methods for (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing and reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the triazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid is unique due to the presence of both bromine atoms and the acetic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3O2/c5-3-7-4(6)9(8-3)1-2(10)11/h1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJFLUMFFUGHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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